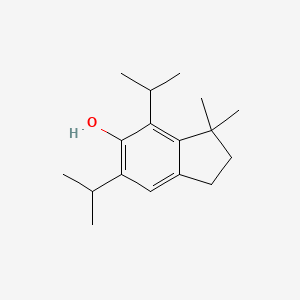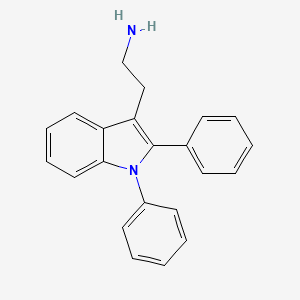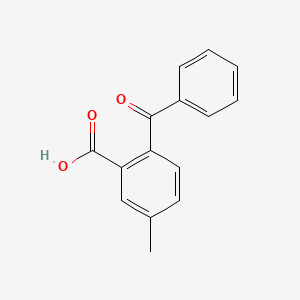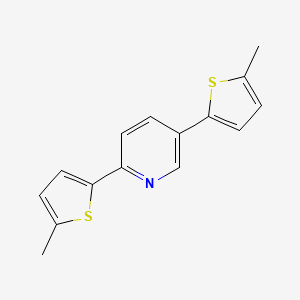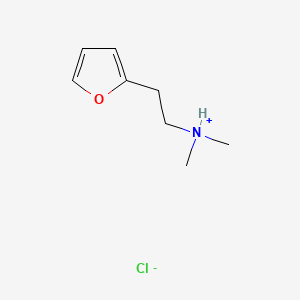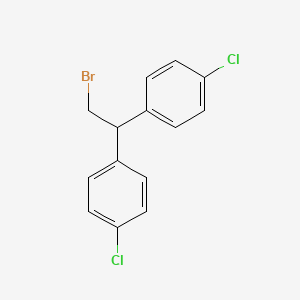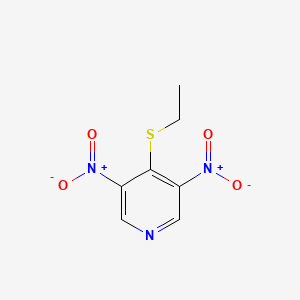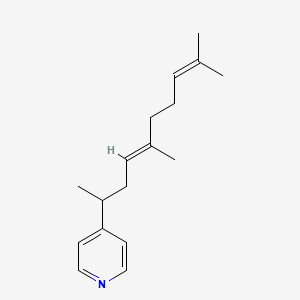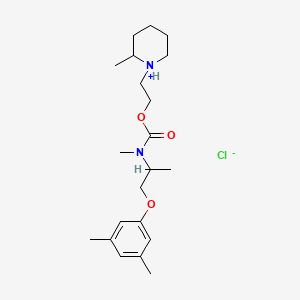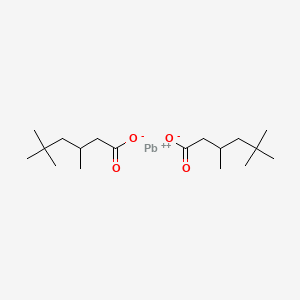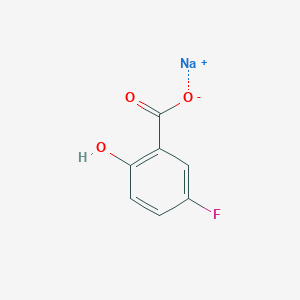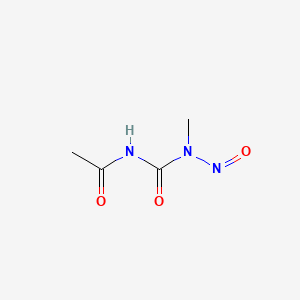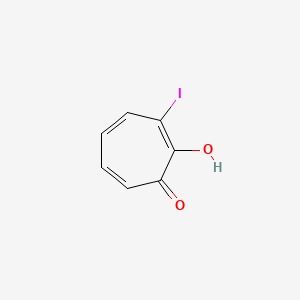
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H5IO2 and a molar mass of 248.01787 g/mol . This compound is characterized by the presence of a hydroxyl group and an iodine atom attached to a cycloheptatrienone ring. It is a derivative of tropone, which is known for its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one typically involves the iodination of tropolone. The reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-iodocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.
Substitution: Formation of various substituted cycloheptatrienones depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tropolone: The parent compound of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one, known for its aromatic properties and biological activity.
2-Hydroxycyclohepta-2,4,6-trien-1-one: A derivative lacking the iodine atom, used in similar applications.
2-Mercaptopyridine-N-oxide: Another compound with similar structural features, used in metal-binding studies.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an iodine atom on the cycloheptatrienone ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
22704-53-6 |
|---|---|
Molecular Formula |
C7H5IO2 |
Molecular Weight |
248.02 g/mol |
IUPAC Name |
2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H5IO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10) |
InChI Key |
UWKAJCHYWMIXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


